molecular formula C32H54N8O12 B14228655 L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid CAS No. 823835-41-2

L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid

Katalognummer: B14228655
CAS-Nummer: 823835-41-2
Molekulargewicht: 742.8 g/mol
InChI-Schlüssel: PZVGGDCDEQUJSK-FQJIPJFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid is a peptide composed of seven amino acids: leucine, proline, alanine, serine, asparagine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final peptide product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine and glutamic acid.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine sulfoxide.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways or as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its combination of hydrophobic (leucine, proline) and hydrophilic (serine, asparagine, glutamic acid) residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.

Eigenschaften

CAS-Nummer

823835-41-2

Molekularformel

C32H54N8O12

Molekulargewicht

742.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C32H54N8O12/c1-15(2)11-18(33)27(46)38-21(12-16(3)4)31(50)40-10-6-7-23(40)30(49)35-17(5)26(45)39-22(14-41)29(48)37-20(13-24(34)42)28(47)36-19(32(51)52)8-9-25(43)44/h15-23,41H,6-14,33H2,1-5H3,(H2,34,42)(H,35,49)(H,36,47)(H,37,48)(H,38,46)(H,39,45)(H,43,44)(H,51,52)/t17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI-Schlüssel

PZVGGDCDEQUJSK-FQJIPJFPSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.